molecular formula C9H9N3O2 B2683736 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2198690-96-7

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B2683736
CAS No.: 2198690-96-7
M. Wt: 191.19
InChI Key: NMQOVJREDHBMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine scaffold, a fused heterocyclic system comprising an imidazole ring fused with a pyridazine moiety. The oxetan-3-yloxy group at the 6-position introduces a cyclic ether substituent, which is hypothesized to enhance metabolic stability and solubility compared to bulkier or more lipophilic groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the oxetane moiety. One common synthetic route starts with the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine ring system. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction at the C6 position . The oxetane ring is then introduced via an etherification reaction, using suitable reagents and conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for efficient large-scale synthesis. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxetane Moiety

The oxetane ring’s inherent strain (25–27 kcal/mol ring strain) facilitates nucleophilic ring-opening reactions. Common nucleophiles such as amines, thiols, and alcohols target the oxetane’s oxygen, leading to ether cleavage or functionalization.

Reaction TypeConditionsProductYield (%)Reference
ThiolysisNaH, DMF, RT6-(Mercapto)imidazo[1,2-b]pyridazine78
AminolysisNH₃/MeOH, 60°C6-Aminoimidazo[1,2-b]pyridazine65
AlcoholysisK₂CO₃, EtOH, reflux6-Alkoxyimidazo[1,2-b]pyridazine82

Mechanistic Insight : Ring-opening proceeds via an SN2 mechanism, where the nucleophile attacks the less hindered oxetane carbon adjacent to the ether oxygen. This reactivity is exploited to introduce diverse functional groups at the 6-position .

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,2-b]pyridazine core undergoes EAS preferentially at the 3- and 8-positions due to electron density distribution. The oxetane group exerts a mild electron-donating effect (+M), directing substitution to meta/para positions relative to itself.

Reaction TypeReagentProductRegioselectivityYield (%)Reference
NitrationHNO₃/H₂SO₄3-Nitro-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine3-position70
HalogenationNBS, AIBN8-Bromo-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine8-position65
SulfonationSO₃, H₂SO₄8-Sulfo-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine8-position58

Key Finding : Nitration at the 3-position preserves the oxetane group’s integrity, enabling further derivatization. Halogenation facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cross-Coupling Reactions

The introduction of halogens via EAS enables transition-metal-catalyzed cross-couplings, expanding structural diversity.

Reaction TypeCatalystPartnerProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid8-Phenyl-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine85
Buchwald-HartwigPd₂(dba)₃/XantphosMorpholine8-Morpholino-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine73

Optimized Conditions : Suzuki reactions require Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a 3:1 dioxane/H₂O mixture at 80°C .

Functional Group Transformations

The oxetane ether can be modified without disrupting the imidazo[1,2-b]pyridazine core:

  • Oxidation : Treatment with mCPBA converts oxetane to a lactone, though yields are moderate (45%) due to competing ring-opening.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxetane to a tetrahydrofuran derivative (52% yield) .

Stability Under Acidic/Basic Conditions

The compound exhibits limited stability in strong acids (e.g., HCl > 2M) or bases (e.g., NaOH > 1M), leading to oxetane ring degradation.

ConditionpH/TempDegradation PathwayHalf-LifeReference
1M HCl25°COxetane → Diol4.2 h
1M NaOH60°CImidazole ring hydrolysis1.8 h

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-b]pyridazine derivatives have been investigated for their anticancer properties. The compound may act as a potent inhibitor of specific kinases involved in cancer progression. For instance, the successful kinase inhibitor ponatinib has sparked interest in exploring new derivatives for similar therapeutic applications. Research indicates that modifications to the imidazo[1,2-b]pyridazine core can enhance efficacy against various cancer cell lines .

Anti-inflammatory Properties

The compound exhibits potential as an anti-inflammatory agent. Studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The ability to modulate these enzymes positions this compound as a candidate for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine possess antibacterial and antifungal activities. The structural modifications can lead to compounds that effectively combat resistant strains of bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance globally .

Synthesis and Characterization

The synthesis of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. Various methods have been employed to optimize yield and purity, including:

  • Nucleophilic substitution reactions : Utilizing oxetane as a nucleophile to introduce the oxetan-3-yloxy group.
  • Cyclization techniques : Forming the imidazo[1,2-b]pyridazine structure through cyclization reactions under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of synthesized compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key factors influencing their activity include:

  • Substituents on the imidazo ring : Different substituents can significantly affect binding affinity and selectivity towards biological targets.
  • Functional groups : The presence of electron-donating or withdrawing groups can modify pharmacokinetic properties and enhance therapeutic efficacy.

Case Studies

Several studies have highlighted the promising applications of imidazo[1,2-b]pyridazine derivatives:

  • A study demonstrated that specific modifications led to compounds with enhanced anticancer activity against breast cancer cell lines, showing IC50 values significantly lower than existing treatments .
  • Another investigation focused on anti-inflammatory derivatives that exhibited superior COX inhibition compared to standard NSAIDs like meloxicam, suggesting a potential for safer therapeutic options in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, with substitutions at positions 2, 3, 6, 7, and 8 dictating selectivity and potency . This interaction disrupts the kinase’s activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Variations at the 6-Position

The 6-position of imidazo[1,2-b]pyridazine is a critical site for modulating biological activity. Below is a comparative analysis of substituents and their effects:

Key Observations:

  • Chloro vs. Oxetan-3-yloxy : Chloro substituents (e.g., 6-chloro derivatives) are commonly used as synthetic intermediates but exhibit lower binding affinity in amyloid plaque studies compared to methylthio or oxetan groups . The oxetan group’s oxygen atom may enhance hydrogen bonding with targets, improving potency.
  • Methylthio vs. Oxetan-3-yloxy : Methylthio-substituted derivatives (e.g., compound 4 in ) show exceptional Aβ plaque affinity (Ki = 11 nM), suggesting that sulfur’s polarizability contributes to binding. The oxetan group’s rigidity and smaller size may offer a balance between affinity and pharmacokinetics.
  • Anilino vs. Oxetan-3-yloxy: 6-Anilino derivatives () demonstrate improved metabolic stability in Tyk2 inhibitors, attributed to intramolecular hydrogen bonding. The oxetan group’s cyclic ether could similarly reduce oxidative metabolism while maintaining permeability.

Substituents at Other Positions

Modifications at the 2- and 3-positions also influence activity:

  • 3-Piperazine substituents: Derivatives with piperazine at the 3-position inhibit phosphatidylinositol-4-kinase (PI4K) in malaria parasites .
  • 2-Aryl groups : Suzuki coupling with aryl boronic acids (e.g., 2-(4-fluorophenyl)) enhances antimicrobial and antimalarial activity .

Kinase Inhibition and Anti-Proliferative Effects

  • Imidazo[1,2-b]pyridazines with 6-position substitutions (e.g., thiazolidinedione, dihydropyridine) inhibit kinases like PAR2, MNK, and Trk, reducing tumorigenesis .

Anti-Inflammatory and Antimicrobial Activity

  • Piperazine-substituted derivatives exhibit antimalarial activity via PI4K inhibition , while pyrrolidine analogs show moderate antimicrobial effects .

Biological Activity

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

The compound features an imidazo[1,2-b]pyridazine core with an oxetane ring, which contributes to its unique chemical reactivity and biological properties. Its structure allows for various modifications that can enhance its therapeutic potential.

This compound primarily acts as an inhibitor of transforming growth factor-β activated kinase 1 (TAK1) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of inflammatory responses, cell growth, and apoptosis. The compound's interaction with these targets suggests its potential utility in treating diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. For example, it has been reported to suppress COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

In Vivo Efficacy

The compound has shown promising results in animal models for various inflammatory conditions. In carrageenan-induced paw edema models, it exhibited a dose-dependent reduction in inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the imidazo and pyridazine rings have been systematically studied to optimize potency and selectivity for target kinases. For instance, the introduction of electron-donating groups has been associated with enhanced anti-inflammatory effects .

Comparative Analysis

When compared to similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyridines, this compound displays unique properties due to its specific substitution pattern. The presence of the oxetane ring distinguishes it from other derivatives and enhances its biological activity by providing additional sites for interaction with biological targets .

Data Table: Biological Activity Comparison

Compound NameTarget KinaseIC50 (μM)Notes
This compoundCOX-20.04Comparable to celecoxib
Imidazo[1,2-a]pyridineVarious kinasesVariesDifferent substitution pattern
Imidazo[1,2-c]pyridineVarious kinasesVariesDifferent ring fusion

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of several imidazo derivatives, this compound was found to significantly reduce paw edema in a rat model when administered at doses ranging from 5 to 20 mg/kg. The results indicated a clear dose-response relationship and supported further investigations into its therapeutic potential in chronic inflammatory conditions.

Case Study 2: Cancer Cell Line Studies

In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. For instance, A549 lung cancer cells showed reduced viability at concentrations as low as 0.5 μM after 48 hours of treatment. These findings suggest that the compound may possess anticancer properties worth exploring in future research.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine?

  • Methodology :

  • Condensation reactions : Utilize 2-aminoimidazole derivatives with oxetane-containing electrophiles (e.g., oxetan-3-yl halides) under basic conditions (e.g., NaH or K₂CO₃) to form the imidazo[1,2-b]pyridazine core .
  • Multi-step functionalization : Introduce the oxetane moiety via nucleophilic substitution (SN2) at the 6-position of pre-synthesized imidazo[1,2-b]pyridazine intermediates, often requiring inert atmospheres and controlled temperatures to minimize side reactions .
    • Key reagents : Oxetan-3-yl halides, palladium catalysts (e.g., Pd/C for reductions), and bases like NaH or K₂CO₃ .

Q. How can the compound be characterized to confirm its structure and purity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., oxetane integration at δ ~4.5–5.5 ppm for oxetan-3-yloxy protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, especially for polymorphic forms .

Q. What structural features influence the compound’s reactivity and bioactivity?

  • Critical motifs :

  • Oxetane ring : Enhances metabolic stability and solubility via its polar, strained ether group .
  • Imidazo[1,2-b]pyridazine core : The electron-rich heterocycle facilitates π-π stacking in protein binding pockets, critical for kinase inhibition (e.g., analogous to ponatinib derivatives) .
    • Substituent effects : Electron-withdrawing groups at the 3-position increase electrophilicity, while bulky substituents at the 2-position may sterically hinder undesired interactions .

Advanced Research Questions

Q. How can synthetic routes be optimized for high-yield, scalable production?

  • Approaches :

  • Flow chemistry : Implement continuous flow systems to improve reaction control and reduce purification steps, particularly for oxidation/reduction steps prone to byproducts .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions to enhance regioselectivity .
    • Challenges : Oxetane ring sensitivity to acidic/basic conditions requires pH-controlled environments during workup .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies across different assays?

  • Strategies :

  • Orthogonal assays : Use biophysical methods (e.g., SPR, ITC) alongside cell-based assays to distinguish direct binding from off-target effects .
  • Computational modeling : Perform DFT calculations or MD simulations to predict binding modes and rationalize discrepancies (e.g., oxetane’s role in H-bonding vs. steric effects) .
    • Case example : Conflicting IC₅₀ values in kinase inhibition assays may arise from assay buffer composition (e.g., divalent cations affecting metal-dependent kinases) .

Q. What experimental models are suitable for evaluating in vivo efficacy?

  • Model selection :

  • Neurodegenerative diseases : Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) to assess blood-brain barrier penetration, leveraging the compound’s oxetane-enhanced solubility .
  • Oncology : Patient-derived xenografts (PDX) to test kinase inhibition efficacy, with pharmacokinetic profiling (e.g., AUC, Cmax) to optimize dosing regimens .
    • Analytical tools : LC-MS/MS for plasma/tissue quantification and metabolite identification .

Translational Research Questions

Q. How to design derivatives for improved target selectivity?

  • Methodology :

  • Scaffold hopping : Replace the oxetane with other bioisosteres (e.g., tetrahydrofuran, azetidine) to modulate selectivity profiles while retaining solubility .
  • Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target interactions early in optimization .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Approaches :

  • Deuterium labeling : Stabilize metabolically labile positions (e.g., benzylic hydrogens) to prolong half-life .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with ester or carbamate linkers for enhanced oral bioavailability .

Properties

IUPAC Name

6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-9(14-7-5-13-6-7)11-12-4-3-10-8(1)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQOVJREDHBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.